Ethyldiethoxysilane (EDES): Chemical Structure, Physical Properties, and Applications in Advanced Synthesis
Ethyldiethoxysilane (EDES): Chemical Structure, Physical Properties, and Applications in Advanced Synthesis
Executive Summary
Ethyldiethoxysilane (EDES), CAS No. 13175-88-7, is a versatile, heterobifunctional organosilane characterized by the molecular formula C6H16O2Si[1]. Featuring a unique combination of a non-polar ethyl group, two hydrolyzable ethoxy groups, and a reactive silicon-hydride (Si-H) bond, EDES serves as a critical intermediate in advanced organic synthesis, surface modification, and materials science. This whitepaper provides an in-depth mechanistic analysis of its structural logic, thermodynamic properties, and field-proven synthetic protocols.
Chemical Structure and Molecular Geometry
The molecular architecture of EDES is built around a central sp3-hybridized silicon atom, adopting a roughly tetrahedral geometry. The unique reactivity profile of EDES is dictated by its distinct ligands:
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Ethyl Group (-C2H5): Provides steric bulk and lipophilicity. Unlike smaller methyl groups, the ethyl chain offers enhanced steric hindrance, which kinetically stabilizes the silicon center against premature hydrolysis.
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Ethoxy Groups (-OC2H5): These are the primary sites for hydrolysis and condensation. In the presence of moisture, they hydrolyze to form silanols (Si-OH), which subsequently condense to form robust siloxane (Si-O-Si) networks.
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Hydride (-H): The Si-H bond is mildly hydridic due to the lower electronegativity of silicon (1.90) compared to hydrogen (2.20). This makes EDES an effective reducing agent and a prime candidate for transition-metal-catalyzed hydrosilylation reactions.
Fig 1: Structural topology and functional domains of Ethyldiethoxysilane.
Physical and Thermodynamic Properties
Understanding the macroscopic physical properties of EDES requires analyzing its intermolecular forces. Lacking O-H or N-H bonds, EDES cannot act as a hydrogen bond donor, resulting in a boiling point significantly lower than alcohols of similar molecular weight. Its physical state is a volatile, moisture-sensitive liquid[2].
Table 1: Physical and Chemical Properties of Ethyldiethoxysilane
| Property | Value / Description | Causality / Mechanistic Origin |
| CAS Number | 13175-88-7[1] | Unique chemical identifier. |
| Molecular Formula | C6H16O2Si[1] | Determines molecular weight (148.276 g/mol ). |
| Physical State | Colorless Liquid | Dominated by dipole-dipole interactions and Van der Waals forces. |
| Boiling Point | ~110°C - 120°C | Intermediate between diethoxysilane (91°C) and triethoxysilane (134°C)[2]. |
| Density | ~0.85 g/mL | Lower than water due to the bulky, low-mass ethyl and ethoxy aliphatic chains. |
| Solubility | Soluble in organic solvents | Lipophilic ethyl group promotes miscibility in THF, ether, and alkanes[2]. |
Chemical Reactivity & Mechanistic Pathways
The reactivity of EDES is bifurcated into two orthogonal pathways:
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Hydrosilylation: The Si-H bond reacts with terminal alkenes or alkynes in the presence of a platinum catalyst (e.g., Karstedt's catalyst). The electron-donating ethoxy groups increase the electron density on the silicon atom, accelerating the oxidative addition of the Si-H bond to the Pt center.
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Hydrolysis and Sol-Gel Processing: The ethoxy groups undergo nucleophilic attack by water. The steric bulk of the ethyl group slows the hydrolysis rate compared to tetramethoxysilane (TMOS), allowing for highly controlled sol-gel kinetics. Furthermore, EDES acts as an effective scavenger for hydroxy radicals in specific chemical environments[3].
Experimental Protocol: Direct Synthesis and Purification
The industrial and laboratory-scale preparation of EDES often utilizes the "direct synthesis" method, reacting elemental silicon with ethanol[4]. This process is thermodynamically favorable but requires precise kinetic control to prevent over-ethoxylation to tetraethoxysilane[5].
Step-by-Step Methodology:
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Catalyst Preparation: Prepare cuprous chloride (CuCl) nanoparticles. The high surface area of CuCl is critical for generating silylene active centers on the silicon surface[5].
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Reactor Loading: Under an inert argon atmosphere (to prevent oxidation and moisture contamination), load elemental silicon powder and the CuCl catalyst into a fixed-bed tubular reactor[5].
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Thermal Activation: Heat the reactor to 240°C. Causality: Temperatures above 240°C thermodynamically favor the complete ethoxylation to tetraethoxysilane, drastically reducing the yield of the target EDES[4].
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Ethanol Injection: Vaporize anhydrous ethanol and feed it into the reactor. The reaction is highly exothermic (ΔrHθ = −622.6 kJ/mol for related triethoxysilane synthesis)[4]; therefore, active cooling jackets must be employed to maintain the 240°C setpoint.
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In-Line Monitoring & Condensation: Route the effluent gas through a condenser. Utilize an in-line GC-MS to monitor the ratio of EDES to byproducts (e.g., triethoxysilane, diethoxysilane). This creates a self-validating feedback loop for temperature and flow-rate adjustments.
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Fractional Distillation: Isolate EDES from the crude liquid mixture using a high-efficiency fractional distillation column under reduced pressure to prevent thermal decomposition of the Si-H bond.
Fig 2: Direct synthesis workflow of Ethyldiethoxysilane via CuCl catalysis.
Applications in Drug Development & Materials Science
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Surface Functionalization for Drug Delivery: EDES is utilized to modify the surface of mesoporous silica nanoparticles (MSNs). The ethoxy groups anchor the silane to the silica surface, while the ethyl group provides a hydrophobic shield, modulating the release kinetics of encapsulated hydrophobic active pharmaceutical ingredients (APIs).
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API Synthesis: The Si-H functionality serves as a mild, chemoselective reducing agent for carbonyl groups and amides in complex drug scaffolds, offering a safer alternative to harsh metal hydrides[2].
References
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Thermodynamic Analysis of the Main Reactions Involved in the Synthesis of Organosilanes. ACS Publications. 4
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Selective Synthesis of Triethoxysilane and Tetraethoxysilane through Direct Reaction between Ethanol and Silicon Catalyzed by CuCl. ResearchGate. 5
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Cas 998-30-1, Triethoxysilane. LookChem. 2
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13175-88-7 | Ethyldiethoxysilane. Capot Chemical. 1
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US4489191A - Silane scavengers for hydroxy radicals containing silicon-hydrogen bonds. Google Patents. 3
